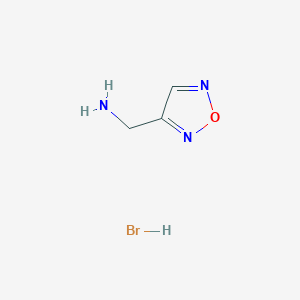

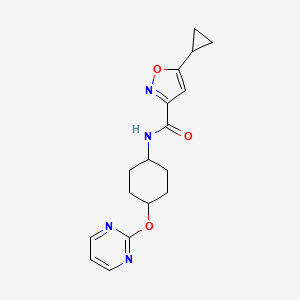

(1,2,5-Oxadiazol-3-yl)methanamine hydrobromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(1,2,5-Oxadiazol-3-yl)methanamine hydrobromide” is a chemical compound with the molecular formula C3H6BrN3O and a molecular weight of 180.005. It is a research chemical and not intended for human or veterinary use. The 1,2,5-Oxadiazole moiety is known to be a part of compounds that endogenously produce nitric oxide (NO), a gaseous signaling molecule, that mediates a variety of biological effects, such as vasodilation, inhibition of platelet aggregation, cell apoptosis, and neurotransmission .

Molecular Structure Analysis

The InChI code for “(1,2,5-Oxadiazol-3-yl)methanamine hydrobromide” is 1S/C3H5N3O.BrH/c4-1-3-2-5-7-6-3;/h2H,1,4H2;1H . This provides a standardized textual identifier for the compound’s molecular structure.

Physical And Chemical Properties Analysis

“(1,2,5-Oxadiazol-3-yl)methanamine hydrobromide” is a powder that is stored at room temperature . The specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved sources.

科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of (1,2,5-Oxadiazol-3-yl)methanamine hydrobromide, focusing on six unique applications:

Anticancer Agents

(1,2,5-Oxadiazol-3-yl)methanamine hydrobromide has shown promise in the development of anticancer agents. Oxadiazole derivatives are known for their ability to inhibit cancer cell growth by interfering with cellular processes such as DNA replication and repair. Research has demonstrated that these compounds can induce apoptosis in cancer cells, making them potential candidates for chemotherapy .

Antimicrobial Agents

This compound is also being explored for its antimicrobial properties. Oxadiazole derivatives have been found to exhibit significant antibacterial and antifungal activities. They work by disrupting the cell wall synthesis of bacteria and fungi, leading to cell death. This makes them useful in the development of new antibiotics and antifungal medications .

Energetic Materials

(1,2,5-Oxadiazol-3-yl)methanamine hydrobromide is used in the synthesis of energetic materials. These materials are crucial in the development of explosives and propellants. The high nitrogen content and stability of oxadiazole compounds make them suitable for use in high-energy applications, such as military explosives and rocket propellants .

Anti-inflammatory Agents

Research has indicated that oxadiazole derivatives possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, which are involved in the inflammatory response. This makes them potential candidates for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease .

Antiviral Agents

The antiviral potential of (1,2,5-Oxadiazol-3-yl)methanamine hydrobromide is another area of interest. Oxadiazole derivatives have been shown to inhibit the replication of various viruses, including influenza and herpes simplex virus. They achieve this by targeting viral enzymes and proteins essential for viral replication .

Neuroprotective Agents

Oxadiazole compounds are being investigated for their neuroprotective effects. These compounds can protect neurons from damage caused by oxidative stress and excitotoxicity, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes them potential therapeutic agents for the treatment of these conditions .

特性

IUPAC Name |

1,2,5-oxadiazol-3-ylmethanamine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O.BrH/c4-1-3-2-5-7-6-3;/h2H,1,4H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKSUQOOGZDTFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NON=C1CN.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,2,5-Oxadiazol-3-yl)methanamine hydrobromide | |

CAS RN |

2138290-87-4 |

Source

|

| Record name | (1,2,5-oxadiazol-3-yl)methanamine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2533703.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(piperazin-1-yl)acetamide](/img/structure/B2533707.png)

![N-[1-(4-chloro-phenyl)-ethyl]-formamide](/img/structure/B2533708.png)

![(3-Chlorophenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2533715.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-chloro-4-fluorophenyl)amino)formamide](/img/structure/B2533716.png)

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2533720.png)

![N-(2-methoxy-5-methylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2533724.png)